molecular formula C30H50N10O10 B019357 Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine CAS No. 101020-48-8

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine

Cat. No.: B019357
CAS No.: 101020-48-8
M. Wt: 710.8 g/mol
InChI Key: JXHJMJNNMJQORC-UEHQSFIUSA-N
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Description

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine is a synthetic oligopeptide composed of seven amino acids: arginine, threonine, three proline residues, serine, and glycine. This compound has the molecular formula C30H50N10O10 and a molecular weight of 710.78 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (serine) is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, proline, proline, threonine, and arginine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Carbodiimides for coupling reactions, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of ornithine, while substitution reactions can yield various modified peptides with altered functional groups .

Scientific Research Applications

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine involves its interaction with specific molecular targets and pathways. For instance, the arginine residue can interact with nitric oxide synthase, influencing nitric oxide production. The proline-rich sequence may affect protein-protein interactions, while serine and glycine residues can participate in hydrogen bonding and structural stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. The presence of three consecutive proline residues is particularly noteworthy, as proline is known for its rigid structure and influence on peptide conformation .

Biological Activity

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine (ATPPPSG) is a peptide composed of seven amino acids, including arginine, threonine, proline (repeated thrice), serine, and glycine. The unique sequence and composition of this peptide suggest potential biological activities that warrant investigation. This article explores the biological activity of ATPPPSG, focusing on its roles in cellular processes, therapeutic implications, and relevant research findings.

Structural Characteristics

The structure of ATPPPSG plays a significant role in its biological activity. The presence of proline residues can influence the peptide's conformation, stability, and interaction with biological targets. Proline is known for its unique cyclic structure, which can introduce rigidity into peptide chains, potentially affecting their interaction with receptors and enzymes.

Biological Functions

1. Role in Protein Synthesis
Aminoacyl-tRNA synthetases (ARSs) are crucial for protein synthesis by catalyzing the attachment of amino acids to their corresponding tRNA molecules. ATPPPSG may influence or interact with ARSs due to its composition, particularly through the action of arginine and threonine residues, which are known to participate in various enzymatic reactions .

2. Neurotransmission
Glycine, one of the components of ATPPPSG, serves as an inhibitory neurotransmitter in the central nervous system. It plays a critical role in synaptic transmission and has been shown to exert cytoprotective effects . The presence of glycine in ATPPPSG may enhance its neuroprotective properties.

3. Anti-inflammatory Properties
Research indicates that peptides with similar compositions have demonstrated anti-inflammatory effects. This could be attributed to the presence of serine and glycine, which are known to modulate immune responses . The potential anti-inflammatory activity of ATPPPSG could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Cancer Research : Studies have highlighted the role of ARSs in cancer biology. For instance, alterations in ARS expression have been linked to tumorigenesis and cancer progression . Given that ATPPPSG may interact with these enzymes, it could have implications for cancer treatment strategies.
  • Neuroprotection : In a study focusing on glycine's neuroprotective effects, it was found that glycine can mitigate excitotoxicity and promote neuronal survival under stress conditions . This suggests that peptides like ATPPPSG could be explored for their potential therapeutic roles in neurodegenerative diseases.

Data Table: Potential Activities of ATPPPSG

Activity AreaPotential EffectsReferences
Protein SynthesisMay enhance ARS activity
NeurotransmissionActs as an inhibitory neurotransmitter
Anti-inflammatoryModulates immune responses
Cancer TherapyPossible involvement in tumor suppression mechanisms

Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50N10O10/c1-16(42)23(37-24(45)17(31)6-2-10-34-30(32)33)29(50)40-13-5-9-21(40)28(49)39-12-4-8-20(39)27(48)38-11-3-7-19(38)26(47)36-18(15-41)25(46)35-14-22(43)44/h16-21,23,41-42H,2-15,31H2,1H3,(H,35,46)(H,36,47)(H,37,45)(H,43,44)(H4,32,33,34)/t16-,17+,18+,19+,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHJMJNNMJQORC-UEHQSFIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143678
Record name Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101020-48-8
Record name Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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